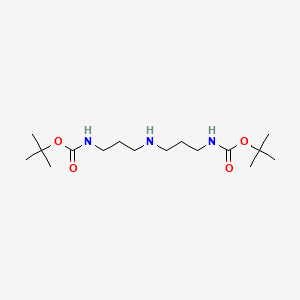

1,9-Bis-boc-1,5,9-triazanonane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33N3O4/c1-15(2,3)22-13(20)18-11-7-9-17-10-8-12-19-14(21)23-16(4,5)6/h17H,7-12H2,1-6H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUZRBQIVIUOLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNCCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601145803 | |

| Record name | 1,1-Dimethylethyl 13,13-dimethyl-11-oxo-12-oxa-2,6,10-triazatetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601145803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82409-02-7 | |

| Record name | 1,1-Dimethylethyl 13,13-dimethyl-11-oxo-12-oxa-2,6,10-triazatetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82409-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 13,13-dimethyl-11-oxo-12-oxa-2,6,10-triazatetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601145803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-{3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)amino]propyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Application of Boc-Protected Polyamines in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, such as spermidine (B129725) and spermine, are ubiquitous biogenic molecules essential for a myriad of cellular processes, including cell growth, proliferation, and differentiation. Their unique cationic nature at physiological pH allows them to interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby modulating fundamental biological functions. This inherent bioactivity makes the polyamine scaffold a privileged structure in drug discovery and development, with applications ranging from anticancer agents to targeted drug delivery vectors. However, the presence of multiple primary and secondary amino groups within their flexible aliphatic chains presents a significant challenge for their selective functionalization in organic synthesis. The strategic use of protecting groups is therefore paramount to achieving regioselective modification of the polyamine backbone. Among the various amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a cornerstone in polyamine chemistry due to its robustness under a wide range of reaction conditions and its facile, orthogonal removal under acidic conditions. This technical guide provides a comprehensive overview of the synthesis, deprotection, and application of Boc-protected polyamines in organic synthesis, with a focus on quantitative data, detailed experimental protocols, and visual representations of key workflows and biological pathways.

Synthesis of Boc-Protected Polyamines

The protection of polyamines with the Boc group is typically achieved through the reaction of the polyamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.[1][2] The choice of reaction conditions, including the solvent, base, and stoichiometry of Boc₂O, allows for the selective protection of primary amines over secondary amines.

Selective Protection of Primary Amines

A common strategy for the selective protection of the primary amino groups of polyamines involves the use of Boc₂O in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) or dimethylformamide (DMF).[3][4] The higher nucleophilicity of primary amines compared to secondary amines allows for their preferential reaction with Boc₂O, especially when a controlled amount of the reagent is used.

Alternatively, alkyl phenyl carbonates, such as tert-butyl phenyl carbonate, offer an economical and versatile method for the selective Boc protection of primary amines in the presence of secondary amines.[4][5][6] This method often provides high yields and simplifies purification procedures.[7]

Table 1: Yields of Selective Boc Protection of Polyamines

| Polyamine | Protecting Reagent | Solvent | Yield (%) | Reference |

| Spermidine | Boc₂O | DMF | 78 | [4] |

| Spermine | Boc₂O | CH₂Cl₂ | 67-98 | [4] |

| 1,2-Ethanediamine | tert-Butyl Phenyl Carbonate | Ethanol | 51 | [7] |

| Diethylenetriamine | Boc₂O | Not specified | High | [4] |

| Dipropylenetriamine | Boc₂O | Not specified | High | [4] |

Experimental Protocol: Selective Boc Protection of Spermidine

This protocol describes the selective protection of the primary amino groups of spermidine using di-tert-butyl dicarbonate.[3]

Materials:

-

Spermidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dimethylformamide (DMF)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Hydrochloric acid (HCl), 2 M

-

Sodium hydroxide (B78521) (NaOH), 2 M

Procedure:

-

Dissolve spermidine (1.08 g, 7.40 mmol) in DMF.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents per primary amino group) in DMF to the spermidine solution.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the solvent in vacuo.

-

Add water (25 mL) to the residue.

-

Adjust the pH to 3 by adding aqueous HCl (2 M).

-

Extract the aqueous phase with CH₂Cl₂ (2 x 50 mL).

-

Make the aqueous phase strongly alkaline by adding aqueous NaOH (2 M).

-

Extract the product with CH₂Cl₂ (3 x 80 mL).

-

Dry the combined organic phases over Na₂SO₄, filter, and concentrate in vacuo to afford the desired N¹,N⁸-bis(tert-butoxycarbonyl)spermidine.[3]

Deprotection of Boc-Protected Polyamines

The removal of the Boc protecting group is a critical step in the synthetic route, liberating the amino functionality for subsequent reactions or to yield the final target molecule. The acid-labile nature of the Boc group allows for its efficient cleavage under mild acidic conditions, most commonly using trifluoroacetic acid (TFA).[2][8]

The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group by TFA, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and rapidly decarboxylates to release carbon dioxide and the free amine, which is then protonated by the excess acid to form the corresponding salt.[9]

Table 2: Conditions for Boc Deprotection

| Reagent | Solvent | Temperature | Time | Reference |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temperature | 1-4 hours | [9][10] |

| Hydrochloric Acid (HCl) | Isopropyl alcohol/Acetone | 25-30 °C | Not specified | [3] |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Not specified | Not specified | [8] |

Experimental Protocol: TFA-Mediated Deprotection of a Boc-Protected Polyamine

This protocol outlines a general procedure for the removal of the Boc group using trifluoroacetic acid.[9][11]

Materials:

-

Boc-protected polyamine

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Diethyl ether, cold

Procedure:

-

Dissolve the Boc-protected polyamine in anhydrous DCM in a round-bottom flask to a concentration of 0.1 to 0.5 M.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA to the stirred solution (e.g., a final concentration of 25-50% v/v).

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with DCM or toluene (B28343) can help remove residual TFA.[9]

-

To isolate the deprotected polyamine as a free base, the residue can be dissolved in an appropriate solvent and washed with a basic aqueous solution (e.g., saturated NaHCO₃).

-

To isolate the trifluoroacetate (B77799) salt, the residue can be triturated with cold diethyl ether to precipitate the product, which is then collected by filtration or centrifugation.[9]

Applications in Organic Synthesis

Boc-protected polyamines are versatile intermediates in a wide range of synthetic applications, from the construction of complex natural product analogs to the development of novel therapeutics and research tools.

Synthesis of Polyamine Conjugates

The selective protection of polyamine terminals allows for the regioselective attachment of various functionalities, including fluorescent probes, targeting ligands, and drug molecules.[12] For instance, Boc-protected polyamines can be acylated or alkylated at the unprotected secondary amino groups, followed by deprotection to yield terminally functionalized polyamines.[3] This strategy is widely employed in the synthesis of polyamine-drug conjugates designed to enhance cellular uptake and target specific tissues or cell types.[12]

Solid-Phase Synthesis

Solid-phase synthesis (SPS) is a powerful technique for the assembly of peptides, oligonucleotides, and other polymers. Boc-protected polyamines are valuable building blocks in solid-phase synthesis, enabling the construction of polyamine-containing structures on a solid support.[13][] In a typical solid-phase peptide synthesis (SPPS) workflow, the C-terminal amino acid is attached to a resin, and subsequent amino acids are added in a stepwise manner.[] Boc-protected amino acids are commonly used, where the Boc group serves as a temporary N-terminal protecting group that is cleaved at each cycle to allow for the coupling of the next amino acid.[15][16]

Signaling Pathways and Logical Relationships

Polyamines are intricately involved in cellular signaling pathways that regulate cell growth, proliferation, and apoptosis.[17][18][19] Dysregulation of polyamine metabolism is a hallmark of cancer, making the polyamine pathway a key target for therapeutic intervention.[1][2][20] Boc-protected polyamine analogs can be used as chemical probes to study these pathways and to develop novel inhibitors of polyamine metabolism.

Conclusion

Boc-protected polyamines are indispensable tools in modern organic synthesis, providing a robust and versatile platform for the selective functionalization of these biologically important molecules. The straightforward procedures for their synthesis and deprotection, coupled with the orthogonality of the Boc group, have enabled the development of a vast array of polyamine derivatives with tailored properties for applications in drug discovery, chemical biology, and materials science. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively harness the potential of Boc-protected polyamines in their synthetic endeavors.

References

- 1. Polyamines and related signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 8. jk-sci.com [jk-sci.com]

- 9. benchchem.com [benchchem.com]

- 10. Boc Deprotection - TFA [commonorganicchemistry.com]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chempep.com [chempep.com]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. Polyamines in cell growth and cell death: molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Polyamines: their significance for maintaining health and contributing to diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Strategic Application of 1,9-Bis-boc-1,5,9-triazanonane in Chemical Linker Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,9-Bis-boc-1,5,9-triazanonane has emerged as a versatile and valuable chemical linker, primarily within the burgeoning field of targeted protein degradation. Its unique structural characteristics, featuring two terminal tert-butoxycarbonyl (Boc)-protected primary amines and a central secondary amine, provide a modular and synthetically tractable platform for the construction of complex bioconjugates. This technical guide delves into the core applications of this compound, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will explore its chemical properties, detailed experimental protocols for its incorporation into PROTACs, and the underlying principles of PROTAC-mediated protein degradation.

Introduction to this compound as a Chemical Linker

This compound is a linear, triamine-containing molecule where the terminal primary amines are protected by Boc groups. This strategic protection allows for the selective functionalization of the central secondary amine, followed by the deprotection and subsequent conjugation of the terminal amines. This stepwise approach is highly advantageous in the multi-step synthesis of heterobifunctional molecules like PROTACs.

The core utility of this linker lies in its ability to connect two distinct molecular entities, thereby enabling the creation of novel therapeutic agents and research tools. In the context of drug development, it serves as a crucial component in bridging a target protein ligand with an E3 ubiquitin ligase ligand, the fundamental architecture of a PROTAC.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 82409-02-7 |

| Molecular Formula | C₁₆H₃₃N₃O₄ |

| Molecular Weight | 331.45 g/mol |

| Appearance | Solid |

| Storage Conditions | -20°C for long-term storage. |

Core Application: Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic modalities that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.[] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] this compound is an effective linker for this purpose.

The PROTAC Mechanism of Action

The function of a PROTAC is to induce the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] This catalytic process allows a single PROTAC molecule to facilitate the degradation of multiple target protein molecules.

Caption: PROTAC-mediated protein degradation pathway.

General Synthetic Strategy using this compound

The synthesis of a PROTAC using this linker typically follows a modular, multi-step approach that leverages the differential reactivity of its amine groups. A common strategy involves the initial functionalization of the central secondary amine, followed by the deprotection of the Boc groups and subsequent reaction of the now-free terminal primary amines.

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

While specific reaction conditions and purification methods will vary depending on the exact nature of the E3 ligase and target protein ligands, the following protocols provide a general framework for the synthesis of a PROTAC using this compound.

Materials and Reagents

-

This compound

-

E3 Ligase Ligand with a reactive carboxylic acid or activated ester

-

Target Protein Ligand with a reactive carboxylic acid or activated ester

-

Coupling reagents (e.g., HATU, HOBt, EDC)

-

Organic bases (e.g., DIPEA, triethylamine)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Acids for Boc deprotection (e.g., TFA)

-

Reagents for purification (e.g., silica (B1680970) gel for column chromatography, HPLC solvents)

Protocol 1: Stepwise Amide Coupling

This protocol outlines the sequential coupling of the E3 ligase ligand and the target protein ligand to the linker.

Step 1: Synthesis of the Boc-Protected Linker-E3 Ligase Intermediate

-

Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Add a coupling reagent such as HATU (1.1 eq) and an organic base like DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected linker-E3 ligase intermediate.

Step 2: Boc Deprotection

-

Dissolve the purified intermediate from Step 1 in a 1:1 mixture of DCM and TFA.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting product is the deprotected linker-E3 ligase conjugate, which is often used in the next step without further purification.

Step 3: Coupling of the Target Protein Ligand

-

Dissolve the target protein ligand (1.0 eq) in anhydrous DMF.

-

Add a coupling reagent (e.g., HATU, 1.1 eq) and an organic base (e.g., DIPEA, 3.0 eq).

-

Stir for 15-30 minutes at room temperature.

-

Add the deprotected linker-E3 ligase conjugate from Step 2 to the reaction mixture.

-

Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Quantitative Data and Performance

The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key quantitative metrics include the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ). While extensive quantitative data for PROTACs specifically utilizing this compound is not broadly published in a consolidated format, the following table provides representative data for PROTACs targeting various proteins to illustrate the typical performance metrics. The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[3]

| PROTAC Target | Linker Type | DC₅₀ | Dₘₐₓ | Cell Line | Reference |

| IGF-1R/Src | Amine-based | 1-5 µM (IC₅₀) | Not Reported | MCF7, A549 | [3] |

| BTK | Alkyl/PEG | ~3.0 nM | >95% | PC3 | [4] |

| KRAS G12C | Alkyl/Ether | 0.59 µM | >90% | NCI-H2030 | [5] |

Note: The data presented are for illustrative purposes and may not have been generated using this compound specifically.

Conclusion

This compound serves as a fundamental building block in the construction of complex bioconjugates, most notably in the rapidly advancing field of targeted protein degradation. Its protected amine functionalities allow for a controlled and sequential synthetic approach, which is critical for the assembly of heterobifunctional PROTACs. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this versatile chemical linker in their endeavors to create novel therapeutics and research tools. Further exploration and optimization of linkers based on the 1,5,9-triazanonane scaffold are likely to yield PROTACs with enhanced potency, selectivity, and drug-like properties.

References

- 2. explorationpub.com [explorationpub.com]

- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel of Synthesis: A Technical Guide to the Boc Protecting Group

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the strategic use of protecting groups is paramount. Among the arsenal (B13267) available to chemists, the tert-butoxycarbonyl (Boc) group stands as a cornerstone for the protection of amines. Its widespread adoption is a testament to its reliability, ease of application, and the mild conditions required for its removal. This in-depth technical guide provides a comprehensive overview of the fundamental principles of Boc protection, detailed experimental protocols, and its critical role in modern synthetic strategies.

Core Principles of the Boc Protecting Group

The Boc group is a carbamate-based protecting group primarily used for primary and secondary amines. Its steric bulk effectively shields the amine's nucleophilicity and basicity, rendering it inert to a wide range of reaction conditions, especially those involving strong bases and nucleophiles.[1]

The quintessential reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), a stable and commercially available solid. The protection reaction is typically conducted under mild conditions, where the amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O.[2]

A key feature of the Boc group is its lability under acidic conditions, which allows for its selective removal. This orthogonality to other protecting groups, such as the base-labile Fmoc group and hydrogenation-labile Cbz group, is a critical aspect of its utility in complex syntheses.[3]

Mechanism of Boc Protection and Deprotection

Boc Protection

The protection of an amine with (Boc)₂O proceeds via a nucleophilic acyl substitution mechanism. The amine attacks a carbonyl group of the anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butoxide.[2] The use of a base, such as triethylamine (B128534) (TEA) or sodium hydroxide, can facilitate the reaction by deprotonating the amine, although the reaction can also proceed without a base.[3]

Mechanism of Boc Protection

Boc Deprotection

The removal of the Boc group is most commonly achieved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] The mechanism involves the protonation of the carbamate's carbonyl oxygen. This is followed by the fragmentation of the protonated intermediate, which leads to the formation of a stable tert-butyl cation and a carbamic acid. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[4][5]

To prevent side reactions from the reactive tert-butyl cation, such as the alkylation of sensitive residues like tryptophan or methionine, scavengers like triethylsilane (TES) or thioanisole (B89551) are often added to the deprotection mixture.[6]

Mechanism of Acid-Catalyzed Boc Deprotection

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection can be influenced by the substrate, solvent, catalyst, and reaction time. The following tables summarize typical yields and reaction times for various conditions.

Table 1: N-Boc Protection of Various Amines

| Substrate | Reagent | Solvent | Catalyst/Base | Time | Yield (%) | Reference |

| Benzylamine | (Boc)₂O | Water/Acetone (9.5:0.5) | None | 8 min | 98 | [7] |

| Aniline | (Boc)₂O | Water/Acetone (9.5:0.5) | None | 10 min | 95 | [7] |

| Glycine methyl ester | (Boc)₂O | Water/Acetone (9.5:0.5) | None | 5 min | 97 | [7] |

| 2-Phenylethylamine | (Boc)₂O | THF/H₂O (1:1) | TEA | 4 h | >95 | [8] |

| 4-Iodoaniline | (Boc)₂O | THF/H₂O (1:1) | TEA | 4 h | >95 | [8] |

Table 2: N-Boc Deprotection under Various Acidic Conditions

| Substrate | Acid | Solvent | Scavenger | Time | Yield (%) | Reference |

| N-Boc Benzylamine | Choline chloride:pTSA (1:1) | DES | None | 10 min | 98 | [9] |

| N-Boc Aniline | Choline chloride:pTSA (1:1) | DES | None | 15 min | 96 | [9] |

| N-Boc-L-phenylalanine | Choline chloride:pTSA (1:1) | DES | None | 20 min | 97 | [9] |

| N-Boc-2-phenylethylamine | TFA (50%) | DCM | None | 2 h | Not specified | [10] |

| Generic N-Boc Amine | Oxalyl chloride (3 equiv.) | Methanol | None | 1-4 h | up to 90 | [11] |

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

This protocol describes a general method for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate.[12]

Materials:

-

Primary amine (1.0 mmol)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol)

-

Triethylamine (TEA) (1.2 mmol, optional, for amine salts)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (B1210297) or DCM for extraction

Procedure:

-

Dissolve the primary amine (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

If starting with an amine salt, add triethylamine (1.2 mmol).

-

Add di-tert-butyl dicarbonate (1.1 mmol) to the solution in one portion.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.[12]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.

-

Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a standard procedure for the removal of the Boc group from a protected amine using TFA in DCM.[10]

Materials:

-

N-Boc protected amine (1.0 mmol)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Scavenger (e.g., triethylsilane, 5% v/v, optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate or DCM for extraction

Procedure:

-

Dissolve the N-Boc protected amine (1.0 mmol) in anhydrous DCM (e.g., 0.1-0.5 M concentration) in a clean, dry round-bottom flask with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA). A common ratio is 1:1 (v/v) of DCM to TFA.[10] If a scavenger is used, it should be added to the TFA/DCM mixture.

-

Allow the reaction mixture to warm to room temperature and stir.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[10]

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM. Co-evaporation with toluene (B28343) can aid in the complete removal of residual TFA.[10]

-

For isolation of the free amine, dissolve the residue in an appropriate organic solvent and carefully neutralize with a saturated aqueous NaHCO₃ solution until the pH is basic.

-

Extract the aqueous layer multiple times with an organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group has been instrumental in the development of Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide and protein chemistry.[4] The Boc/Bzl (benzyl) strategy involves the use of the acid-labile Boc group for the temporary protection of the α-amino group of amino acids, while more acid-stable groups like benzyl (B1604629) are used for side-chain protection.[13]

The SPPS cycle using the Boc strategy is an iterative process:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA.[14]

-

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a hindered base like diisopropylethylamine (DIEA) to generate the free amine.[14]

-

Coupling: The next Boc-protected amino acid is activated with a coupling reagent and added to the resin, forming a new peptide bond.[14]

-

Washing: The resin is washed to remove excess reagents and byproducts.[14]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like hydrofluoric acid (HF).[13]

Workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS)

Conclusion

The tert-butoxycarbonyl protecting group remains an indispensable tool in the arsenal of synthetic organic chemists. Its ease of introduction, stability under a variety of conditions, and facile, selective removal under acidic conditions have solidified its position in the synthesis of complex molecules, from peptides to pharmaceuticals. A thorough understanding of its chemical principles, reaction mechanisms, and practical applications is essential for researchers and scientists dedicated to advancing the frontiers of chemical synthesis and drug development.

References

- 1. biosynth.com [biosynth.com]

- 2. jk-sci.com [jk-sci.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Boc Deprotection - TFA [commonorganicchemistry.com]

- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. benchchem.com [benchchem.com]

The Discovery and Synthesis of Linear Polyamine Analogs: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines—primarily putrescine, spermidine (B129725), and spermine (B22157)—are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell growth, proliferation, and differentiation.[1][2] Their intracellular concentrations are tightly regulated, and dysregulation of polyamine metabolism is a hallmark of various diseases, most notably cancer, where elevated levels are required to sustain rapid cell division.[3] This critical role has made the polyamine metabolic pathway an attractive target for therapeutic intervention.[4] Linear polyamine analogs, synthetic molecules designed to mimic or interfere with the function of natural polyamines, have emerged as a promising class of therapeutic agents.[1][5] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanisms of action of these analogs, presenting key data, experimental protocols, and visual representations of the underlying biological pathways.

The Polyamine Metabolic Pathway: A Therapeutic Target

The rationale for developing polyamine analogs stems from the increased demand for polyamines in neoplastic cells.[4] By introducing synthetic analogs, it is possible to disrupt the delicate homeostasis of intracellular polyamine pools, leading to cytostatic or cytotoxic effects.[5] These analogs typically exert their effects through several key mechanisms:

-

Competitive Uptake: Analogs often utilize the same polyamine transport system as natural polyamines, leading to their accumulation within the cell.[5]

-

Downregulation of Biosynthesis: Many analogs suppress the activity of the rate-limiting biosynthetic enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[5][6]

-

Induction of Catabolism: A crucial mechanism for the cytotoxicity of many analogs is the potent induction of spermidine/spermine N1-acetyltransferase (SSAT), an enzyme that acetylates spermine and spermidine, marking them for degradation and depleting intracellular pools.[5][7]

Synthesis of Linear Polyamine Analogs

The synthesis of linear polyamine analogs is a cornerstone of their development. The choice of synthetic strategy is largely dependent on the desired structure of the final molecule.[8] Various methods have been employed, often involving the protection and deprotection of amine groups to achieve regioselectivity.

Common Synthetic Approaches:

-

N-Alkylation: A straightforward method involving the reaction of a polyamine with haloalkanes. However, this can lead to a mixture of secondary and tertiary amines and quaternary ammonium (B1175870) salts.[9]

-

Reductive Amination: The reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

-

Michael Addition: The addition of amines to α,β-unsaturated carbonyl compounds, a common method for extending the polyamine backbone.[9]

-

Solid-Phase Synthesis: Allows for the efficient creation of diverse polyamine libraries by anchoring the growing chain to a solid support.[9]

-

Multicomponent Reactions: Reactions like the Ugi reaction allow for the rapid assembly of complex polyamine structures from multiple starting materials.[8][9]

A critical aspect of polyamine analog synthesis is the use of protecting groups to ensure that reactions occur at the desired positions. The selective protection of terminal versus internal amino groups is a key challenge that has been addressed through various chemical strategies.[8]

Experimental Protocols

General Synthesis of N,N'-bis(ethyl)polyamines

The synthesis of N,N'-bis(ethyl)polyamines is a well-established and scalable process.[5] A general procedure involves the reductive amination of the parent polyamine with acetaldehyde (B116499) in the presence of a reducing agent like sodium borohydride. The reaction is typically carried out in an alcoholic solvent. Purification is often achieved through crystallization or chromatography.

Evaluation of Antiproliferative Activity

The antiproliferative effects of polyamine analogs are commonly assessed using in vitro cell viability assays.

MTT Assay Protocol:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of the polyamine analog for a specified period (e.g., 72-96 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the analog concentration.

Enzyme Activity Assays

The effect of polyamine analogs on the key enzymes of polyamine metabolism is a critical aspect of their characterization.

ODC Activity Assay: Ornithine decarboxylase activity is typically measured by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.

SSAT Activity Assay: Spermidine/spermine N1-acetyltransferase activity can be determined by measuring the transfer of the acetyl group from [¹⁴C]acetyl-CoA to spermidine or spermine.

Quantitative Data on Polyamine Analog Activity

The following tables summarize the in vitro activity of selected linear polyamine analogs against various cancer cell lines.

| Analog | Cell Line | IC50 (µM) | Reference |

| N¹,N¹¹-Diethylnorspermine (DENSPM) | L1210 Murine Leukemia | ≤2 | [10] |

| (2R,10R)-N¹,N¹¹-Diethyl-2,10-dihydroxynorspermine | L1210 Murine Leukemia | ≤2 | [10] |

| (2S,10S)-N¹,N¹¹-Diethyl-2,10-dihydroxynorspermine | L1210 Murine Leukemia | ≤2 | [10] |

| N¹,N¹⁴-Diethylhomospermine (DEHSPM) | Various Solid Tumors | MTD: 25 mg/m²/day | [11] |

| SBP-101 (Diethyl Dihydroxyhomospermine) | Ovarian Cancer Cell Lines | Potent | [12] |

MTD: Maximum Tolerated Dose

Signaling Pathways and Experimental Workflows

Polyamine Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of natural polyamines, a primary target of linear polyamine analogs.

References

- 1. Polyamine-based analogues as biochemical probes and potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of polyamine analogs as cancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting polyamine metabolism for cancer therapy and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of hydroxylated polyamine analogues as antiproliferatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

1,9-Bis-boc-1,5,9-triazanonane molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,9-Bis-boc-1,5,9-triazanonane, a versatile linker molecule utilized in organic synthesis and medicinal chemistry. The document details its chemical properties, a plausible synthesis protocol, and its application in bioconjugation, particularly relevant for drug development and proteomics research.

Core Molecular Data

This compound is a linear molecule containing a central secondary amine and two terminal primary amines protected by tert-butoxycarbonyl (Boc) groups. This structure allows for selective deprotection and subsequent conjugation strategies.

| Property | Value | Citations |

| Molecular Formula | C16H33N3O4 | [1][2] |

| Molecular Weight | 331.45 g/mol | [1][2][3] |

| CAS Number | 82409-02-7 | [1][4] |

| Appearance | Solid | [5] |

| Purity | Typically ≥97% | [4][5] |

| Storage Conditions | 2-8°C, sealed in dry, dark place | [5] |

Synthesis Protocol

Objective: To synthesize this compound from 1,5,9-triazanonane (also known as spermidine).

Materials:

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

Dioxane

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve spermidine (1 equivalent) in dioxane in a round-bottom flask.

-

Prepare a solution of di-tert-butyl dicarbonate ((Boc)₂O, 2.2 equivalents) in dioxane.

-

Cool the spermidine solution to 0°C in an ice bath.

-

Add the (Boc)₂O solution dropwise to the cooled spermidine solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 22 hours.

-

Remove the solvent (dioxane) under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in water.

-

Extract the aqueous solution three times with dichloromethane.

-

Combine the organic layers and wash twice with water.

-

Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel.

Application as a Linker Molecule

The primary utility of this compound lies in its function as a linker molecule. The Boc protecting groups are stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to expose the terminal primary amines.[3][4] These amines can then be conjugated to other molecules of interest, such as proteins, peptides, or small molecule drugs.

The central secondary amine offers an additional point for modification, allowing for the creation of branched or more complex molecular architectures. This trifunctional nature makes it a valuable tool in the development of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where a linker connects a target-binding molecule and an E3 ligase-binding molecule.

Experimental Workflow: Bioconjugation

The following diagram illustrates a typical workflow for the use of this compound as a linker to conjugate two different molecules (Molecule A and Molecule B).

Caption: Workflow for the sequential conjugation of two molecules using this compound.

Safety Information

This compound is classified as a dangerous good for transport and may be subject to additional shipping charges.[1] It is indicated to be toxic if swallowed.[2][5] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

References

- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 2. N-Boc-cadaverine synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 5. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

Methodological & Application

Applications of 1,9-Bis-boc-1,5,9-triazanonane in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Bis-boc-1,5,9-triazanonane is a versatile triamine linker molecule widely employed in medicinal chemistry and drug discovery. Its structure, featuring two terminal secondary amines protected by tert-butyloxycarbonyl (Boc) groups and a central secondary amine, makes it an ideal scaffold for the synthesis of complex molecules, particularly in the development of targeted therapies such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The Boc protecting groups can be selectively removed under mild acidic conditions, allowing for a stepwise and controlled conjugation of different chemical entities.[1][2] This bifunctionality is crucial for creating heterobifunctional molecules that can simultaneously bind to a target protein and a cellular degradation machinery component or a delivery vehicle.

Key Applications in Drug Discovery

The primary application of this compound lies in its role as a flexible, non-PEGylated linker in the assembly of larger drug constructs. Its key advantages include:

-

Controlled, Stepwise Synthesis: The differential reactivity of the protected and unprotected amines allows for a highly controlled synthetic strategy.

-

Enhanced Solubility and Stability: Incorporation of this linker can improve the physicochemical properties of the final drug candidate, potentially leading to better bioavailability and stability.

-

Versatility in Conjugation Chemistry: The free amine, after deprotection, can participate in various coupling reactions, including amide bond formation, reductive amination, and urea (B33335) formation, providing flexibility in attaching different payloads or targeting ligands.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC typically consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound is an effective linker for this purpose, allowing for the sequential attachment of the POI ligand and the E3 ligase ligand.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. The antibody directs the conjugate to cancer cells, and upon internalization, the linker is designed to release the payload, leading to targeted cell killing. The triamine backbone can influence the drug-to-antibody ratio (DAR) and the overall stability of the ADC.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 82409-02-7 | [2] |

| Molecular Formula | C₁₆H₃₃N₃O₄ | [2] |

| Molecular Weight | 331.45 g/mol | [2] |

| Appearance | Solid | |

| Purity | ≥98% | [2] |

| Storage Conditions | -20°C | [2] |

| Solubility | Soluble in organic solvents like DMSO and DMF |

Experimental Protocols

The following are generalized protocols for the use of this compound in the synthesis of a PROTAC. These protocols should be adapted and optimized for specific target molecules and reaction conditions.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of one or both Boc protecting groups to reveal the primary amines for subsequent conjugation.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound (1 equivalent) in DCM (10 mL per mmol of substrate).

-

To the stirred solution, add TFA (2-4 equivalents for mono-deprotection, >10 equivalents for di-deprotection) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine, which can be used in the next step without further purification.

Protocol 2: Synthesis of a PROTAC using Deprotected this compound

This protocol outlines the sequential amide coupling of a POI ligand and an E3 ligase ligand to the deprotected linker.

Materials:

-

Mono-deprotected this compound (from Protocol 1)

-

POI ligand with a carboxylic acid functional group

-

E3 ligase ligand with a carboxylic acid functional group

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent

-

Dimethylformamide (DMF)

-

High-performance liquid chromatography (HPLC) for purification

Procedure:

Step 1: Coupling of the POI Ligand

-

Dissolve the mono-deprotected linker (1 equivalent) and the POI ligand-COOH (1.1 equivalents) in DMF.

-

Add DIPEA (3 equivalents) to the solution and stir for 5 minutes.

-

Add PyBOP (1.2 equivalents) and stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the product by preparative HPLC to obtain the POI-linker conjugate.

Step 2: Deprotection of the Second Boc Group

-

Follow Protocol 1 to remove the remaining Boc group from the POI-linker conjugate.

Step 3: Coupling of the E3 Ligase Ligand

-

Dissolve the deprotected POI-linker conjugate (1 equivalent) and the E3 ligase ligand-COOH (1.1 equivalents) in DMF.

-

Add DIPEA (3 equivalents) and stir for 5 minutes.

-

Add PyBOP (1.2 equivalents) and stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

Visualizations

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates the general workflow for the synthesis of a PROTAC using this compound as the linker.

Caption: General workflow for PROTAC synthesis.

Logical Relationship of PROTAC Components

This diagram illustrates the logical relationship between the components of a PROTAC molecule synthesized using the triazanonane linker.

Caption: Components of a PROTAC molecule.

References

Application Notes and Protocols for the Use of 1,9-Bis-boc-1,5,9-triazanonane in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 1,9-Bis-boc-1,5,9-triazanonane as a versatile linker in peptide synthesis. This bifunctional linker is particularly valuable for the creation of modified peptides, including peptide-drug conjugates (PDCs), cyclic peptides, and other peptide constructs where a flexible diamine spacer is required.

Introduction to this compound

This compound is a linear triamine where the two primary amine groups are protected by tert-butyloxycarbonyl (Boc) groups.[1][2][3] The central secondary amine remains unprotected, providing a reactive site for conjugation. The Boc protecting groups are labile under mild acidic conditions, allowing for selective deprotection and subsequent functionalization.[1][2] This linker is a valuable tool in peptide chemistry for introducing a spacer arm, modifying peptide architecture, or for the synthesis of complex peptide conjugates.

Key Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₃N₃O₄ | [3] |

| Molecular Weight | 331.45 g/mol | [3] |

| Appearance | Solid | |

| Purity | Typically ≥97% | |

| Storage | 2-8°C, sealed in a dry, dark place |

Applications in Peptide Synthesis

The unique structure of this compound allows for several applications in the field of peptide synthesis and drug development:

-

As a Scaffold for Branched or Cyclic Peptides: The three amine groups can be selectively functionalized to create branched peptide structures or to facilitate head-to-tail or side-chain cyclizations.[4][5]

-

Linker for Peptide-Drug Conjugates (PDCs): This molecule can act as a spacer between a peptide and a cytotoxic drug, influencing the solubility, stability, and release characteristics of the conjugate.[6][7]

-

Modification of Peptide Properties: Incorporation of the triazanonane moiety can alter the pharmacokinetic and pharmacodynamic properties of a peptide therapeutic.

Experimental Protocols

The following protocols are generalized for the use of a bifunctional amine linker like this compound in solid-phase peptide synthesis (SPPS). The specific conditions may require optimization based on the peptide sequence and the other molecules involved in the conjugation.

This protocol describes the attachment of the linker to a resin, making it ready for peptide chain elongation. This is a crucial first step for using the linker as a foundation for peptide synthesis.

Materials:

-

2-Chlorotrityl chloride resin

-

This compound

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

Procedure:

-

Swell the 2-chlorotrityl chloride resin (1 g, 1.0-2.0 mmol/g) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

-

Drain the DCM.

-

Dissolve this compound (3 equivalents relative to resin loading) and DIPEA (7.5 equivalents) in dry DCM (10 mL/g resin).

-

Add the solution to the swollen resin and agitate the mixture for 1-2 hours at room temperature.

-

To cap any remaining reactive chloride groups, add a mixture of DCM/MeOH/DIPEA (80:15:5, v/v/v, 10 mL) and agitate for 15 minutes.

-

Drain the solution and wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Dry the resin under vacuum.

Workflow for Linker Immobilization:

Caption: Workflow for immobilizing the linker onto the resin.

This protocol outlines the steps for elongating the peptide chain from the linker-functionalized resin using a standard Fmoc/tBu strategy.

Materials:

-

Linker-functionalized resin from Protocol 1

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HATU, HOBt, DIC)

-

DIPEA

-

20% Piperidine (B6355638) in DMF

-

DMF, DCM

Procedure:

-

Boc Deprotection of the Linker:

-

Swell the linker-functionalized resin in DCM.

-

Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes to remove one of the Boc groups.

-

Wash the resin with DCM (3x) and IPA (2x) followed by neutralization with 10% DIPEA in DMF.

-

-

First Amino Acid Coupling:

-

Swell the deprotected resin in DMF.

-

Activate the first Fmoc-amino acid (5 equivalents) with a coupling reagent like HATU (4.5 equivalents) and DIPEA (10 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF (3x).

-

-

Peptide Chain Elongation (Fmoc SPPS Cycle):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin with DMF (5x).

-

Coupling: Couple the next Fmoc-amino acid as described in step 2.

-

Washing: Wash the resin with DMF (3x).

-

Repeat this cycle until the desired peptide sequence is assembled.

-

Fmoc Solid-Phase Peptide Synthesis Cycle:

Caption: Standard Fmoc-SPPS cycle for peptide elongation.

This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

-

Peptide-resin from Protocol 2

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

-

Cold diethyl ether

Procedure:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin (10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with additional TFA.

-

Precipitate the peptide by adding the combined filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Peptide Cleavage and Purification Workflow:

Caption: General workflow for peptide cleavage and purification.

Quantitative Data

Representative Yields and Purity for Peptides Synthesized with Bifunctional Linkers:

| Peptide Sequence (Example) | Synthesis Scale (mmol) | Crude Yield (%) | Purity after HPLC (%) | Overall Yield (%) |

| H-Gly-Phe-Linker-NH₂ | 0.1 | 75 | >98 | 55 |

| H-Ala-Val-Gly-Linker-NH₂ | 0.1 | 68 | >95 | 48 |

| c(Arg-Gly-Asp-D-Phe-Linker) | 0.05 | 55 | >97 | 30 |

Conclusion

This compound is a highly adaptable linker for advanced peptide synthesis. The protocols provided herein offer a foundational framework for its incorporation into SPPS workflows. Researchers and drug development professionals can utilize this linker to construct novel peptide architectures with tailored properties for a wide range of therapeutic and research applications. It is important to note that optimization of the described protocols may be necessary to achieve the desired yield and purity for specific peptide sequences.

References

- 1. This compound, 82409-02-07 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. BJOC - Synthesis of trifunctional cyclo-β-tripeptide templates [beilstein-journals.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Peptide–Drug Conjugates with Different Linkers for Cancer Therapy" by Mona Alas, Azam Saghaeidehkordi et al. [digitalcommons.chapman.edu]

- 8. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]

Application Notes and Protocols for 1,9-Bis-boc-1,5,9-triazanonane in Solid-Phase Synthesis of Polyamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines are a class of organic cations that are essential for numerous cellular processes, including cell growth, proliferation, and differentiation. Their unique structures make them attractive scaffolds for the development of therapeutic agents, particularly in oncology and infectious diseases. The solid-phase synthesis of polyamine analogs allows for the rapid generation of diverse libraries of compounds for drug discovery and development. 1,9-Bis-boc-1,5,9-triazanonane is a versatile building block for the solid-phase synthesis of a wide range of polyamine derivatives. The two primary amine groups are protected by the acid-labile tert-butoxycarbonyl (Boc) group, allowing for selective functionalization of the central secondary amine and subsequent elaboration of the polyamine chain.

These application notes provide a comprehensive overview of the use of this compound in the solid-phase synthesis of polyamines, including detailed experimental protocols and representative data.

Applications

The use of this compound in solid-phase synthesis enables the creation of a variety of polyamine-based structures for numerous applications in drug development and biomedical research:

-

Drug Delivery: Polyamines can be conjugated to drugs, peptides, or nucleic acids to enhance their cellular uptake and delivery. The polycationic nature of polyamines at physiological pH facilitates interaction with negatively charged cell membranes.

-

Anticancer Agents: Polyamine analogs have been investigated as anticancer agents due to their ability to interfere with polyamine metabolism, which is often dysregulated in cancer cells.

-

Antimicrobial Agents: Polyamines are crucial for bacterial and parasitic growth, making them attractive targets for the development of novel antimicrobial agents.

-

Molecular Probes: Functionalized polyamines can be used as molecular probes to study biological processes involving polyamine transporters and enzymes.

Experimental Protocols

The following protocols provide a general framework for the solid-phase synthesis of polyamine derivatives using this compound. Optimization of reaction conditions may be necessary for specific target molecules.

Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the central secondary amine of this compound to a 2-chlorotrityl chloride resin.

Materials:

-

2-Chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g loading)

-

This compound

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

-

Shaker or rotator

Procedure:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

-

Coupling Reaction:

-

Dissolve this compound (1.0 g, 3.0 mmol) and DIPEA (1.05 mL, 6.0 mmol) in anhydrous DCM (10 mL).

-

Drain the DCM from the swollen resin and add the solution of the triazanonane and DIPEA.

-

Shake the mixture at room temperature for 4 hours.

-

-

Capping:

-

Drain the reaction solution.

-

Add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v; 10 mL) to the resin and shake for 30 minutes to cap any unreacted chlorotrityl groups.

-

-

Washing:

-

Drain the capping solution.

-

Wash the resin sequentially with DCM (3 x 10 mL), N,N-Dimethylformamide (DMF) (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

-

-

Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: Boc Deprotection of Terminal Amines

This protocol details the removal of the Boc protecting groups from the terminal primary amines of the resin-bound triazanonane.

Materials:

-

Resin from Protocol 1

-

Trifluoroacetic acid (TFA)

-

DCM

-

DIPEA

-

Solid-phase synthesis vessel

-

Shaker or rotator

Procedure:

-

Resin Swelling: Swell the resin in DCM (10 mL) for 30 minutes.

-

Deprotection:

-

Drain the DCM.

-

Add a solution of 20% TFA in DCM (v/v; 10 mL) to the resin.

-

Shake for 5 minutes, then drain.

-

Add a fresh solution of 20% TFA in DCM (10 mL) and shake for 25 minutes.

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin with DCM (3 x 10 mL).

-

-

Neutralization:

-

Wash the resin with a solution of 10% DIPEA in DCM (v/v; 2 x 10 mL).

-

Wash the resin with DCM (3 x 10 mL).

-

-

The resin is now ready for further functionalization at the deprotected primary amines.

Protocol 3: Acylation of Terminal Amines

This protocol describes the acylation of the deprotected primary amines with a carboxylic acid.

Materials:

-

Resin from Protocol 2

-

Carboxylic acid of interest

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

DIPEA

-

DMF, anhydrous

-

Solid-phase synthesis vessel

-

Shaker or rotator

Procedure:

-

Resin Swelling: Swell the deprotected resin in anhydrous DMF (10 mL) for 30 minutes.

-

Activation and Coupling:

-

In a separate vial, dissolve the carboxylic acid (3.0 mmol), HBTU (2.9 mmol), and DIPEA (6.0 mmol) in anhydrous DMF (5 mL).

-

Pre-activate for 5 minutes.

-

Drain the DMF from the swollen resin and add the activated carboxylic acid solution.

-

Shake the mixture at room temperature for 2 hours.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

-

Drying: Dry the resin under vacuum. A small sample can be cleaved to check the reaction completion by LC-MS.

Protocol 4: Cleavage from Resin and Final Deprotection

This protocol outlines the cleavage of the synthesized polyamine derivative from the 2-chlorotrityl resin.

Materials:

-

Functionalized resin

-

TFA

-

Triisopropylsilane (TIS)

-

Water

-

DCM

-

Diethyl ether, cold

-

Centrifuge

Procedure:

-

Resin Preparation: Place the dried resin in a reaction vessel.

-

Cleavage:

-

Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v; 10 mL) to the resin.

-

Shake at room temperature for 2 hours.

-

-

Product Isolation:

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

Combine the filtrates and concentrate under a stream of nitrogen.

-

-

Precipitation:

-

Precipitate the crude product by adding cold diethyl ether.

-

Centrifuge to pellet the product.

-

Decant the ether and repeat the ether wash twice.

-

-

Drying: Dry the crude product under vacuum.

-

Purification: Purify the crude product by preparative HPLC.

Quantitative Data

The following tables summarize representative quantitative data for the solid-phase synthesis of polyamine derivatives. The specific yields and purities will vary depending on the target molecule and the specific reaction conditions used.

Table 1: Representative Loading of Amines on 2-Chlorotrityl Chloride Resin

| Amine Building Block | Resin Loading (mmol/g) | Coupling Time (h) | Capping | Representative Yield (%) |

| N-Boc-1,4-diaminobutane | 0.85 | 4 | Yes | >95 |

| N,N'-di-Boc-spermidine | 0.78 | 6 | Yes | >90 |

| This compound | 0.7-0.9 (estimated) | 4-6 | Yes | >90 (expected) |

Data for this compound is estimated based on similar structures.

Table 2: Representative Yields and Purity of Cleaved Polyamine Derivatives

| Target Polyamine Derivative | Overall Yield (%) | Purity by HPLC (%) |

| N1-Acetyl-spermine | 65 | >95 |

| N1,N12-Di-(4-nitrobenzoyl)-spermine | 58 | >98 |

| Acylated 1,5,9-Triazanonane Derivative | 50-70 (expected) | >95 (expected) |

Data for the acylated 1,5,9-triazanonane derivative is an expected range based on analogous syntheses.

Visualizations

Experimental Workflow

Caption: General workflow for the solid-phase synthesis of a polyamine derivative.

Hypothetical Signaling Pathway

Caption: Targeted drug delivery using a polyamine conjugate.

Step-by-Step Boc Deprotection of 1,9-Bis-boc-1,5,9-triazanonane: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the acid-catalyzed deprotection of 1,9-Bis-boc-1,5,9-triazanonane to yield 1,5,9-triazanonane. The tert-butyloxycarbonyl (Boc) protecting group is widely used for amines due to its stability in various reaction conditions and its facile removal under acidic conditions.[1][2] This protocol outlines two common and effective methods for this transformation: one using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) and another employing hydrochloric acid (HCl) in dioxane.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, often used as a linker or a precursor for polyamine analogues. The removal of the Boc protecting groups is a critical step to liberate the primary amines for subsequent functionalization. The deprotection proceeds via an acid-catalyzed elimination mechanism, generating the free amine, carbon dioxide, and isobutylene. Given the polyamine nature of the product, which can be highly polar and water-soluble, appropriate work-up and purification procedures are essential for isolating the desired compound in good purity and yield.

This application note provides detailed experimental procedures, a summary of quantitative data, and a visual representation of the workflow to guide researchers in successfully performing this deprotection reaction.

Data Presentation

The following table summarizes the key quantitative parameters for the two primary methods of Boc deprotection of this compound.

| Parameter | Method A: TFA/DCM | Method B: HCl/Dioxane |

| Starting Material | This compound | This compound |

| Reagent | Trifluoroacetic Acid (TFA) | 4 M Hydrochloric Acid (HCl) in Dioxane |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane (B91453) |

| Reagent:Substrate Ratio | ~10-20 eq. TFA | ~10-20 eq. HCl |

| Concentration | ~0.1 M | ~0.1 M |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 2 - 4 hours | 4 - 16 hours |

| Work-up | Evaporation, Trituration with Ether | Evaporation or Precipitation, Filtration |

| Product Form | Tri-TFA salt (hygroscopic oil/solid) | Trihydrochloride salt (solid) |

| Typical Yield | >90% (crude) | >90% (crude) |

Experimental Protocols

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is rapid and generally provides a clean conversion to the trifluoroacetate (B77799) salt of the product.

Materials:

-

This compound

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (to make a ~0.1 M solution).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes.

-

Addition of TFA: Slowly add trifluoroacetic acid (10-20 eq.) to the stirred solution. Effervescence (release of CO₂) should be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS, observing the disappearance of the starting material.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting residue is the crude 1,5,9-triazanonane as its tri-trifluoroacetate salt.

-

Purification: To the crude residue, add cold diethyl ether and triturate (swirl or stir vigorously) to induce the precipitation of the product salt as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum. The product is often obtained as a hygroscopic solid.

Method B: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is also highly effective and yields the trihydrochloride salt of the product, which is often a more stable and crystalline solid compared to the TFA salt.

Materials:

-

This compound

-

4 M HCl in 1,4-Dioxane

-

1,4-Dioxane, anhydrous

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator or nitrogen stream

Procedure:

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous 1,4-dioxane (to make a ~0.1 M solution).

-

Addition of HCl/Dioxane: To the stirred solution at room temperature, add a 4 M solution of HCl in 1,4-dioxane (10-20 eq. of HCl).

-

Reaction: Stir the mixture at room temperature for 4-16 hours. A precipitate of the hydrochloride salt may form during the reaction.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Work-up and Isolation (if precipitate forms): If a significant amount of solid has precipitated, collect the product by vacuum filtration. Wash the solid with a small amount of cold 1,4-dioxane or diethyl ether and dry under high vacuum.

-

Work-up and Isolation (if no precipitate forms): If no precipitate is observed, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Purification: Triturate the resulting residue with cold diethyl ether to afford the product as a solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield 1,5,9-triazanonane trihydrochloride.

Mandatory Visualization

Caption: Workflow for the Boc deprotection of this compound.

Characterization of the Product